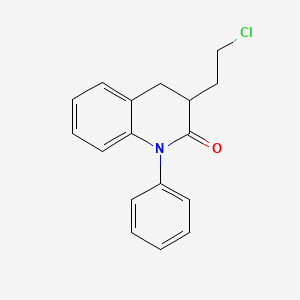
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloroethyl group attached to the quinoline ring system, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 1-phenyl-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base) to facilitate the reaction.
Reaction Steps: The key steps include the nucleophilic substitution of the chloroethyl group onto the quinoline ring, followed by cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinoline ring, altering its chemical properties.
Substitution: The chloroethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor cell growth and induce apoptosis.
Industry: It is utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It disrupts key pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxindole: A structurally related compound with similar biological activities.
Phenyl-3-(2-chloroethyl)ureas: Compounds with comparable anticancer properties.
Isatin Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one stands out due to its unique combination of a chloroethyl group and a quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
792122-66-8 |
|---|---|
Molekularformel |
C17H16ClNO |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-11-10-14-12-13-6-4-5-9-16(13)19(17(14)20)15-7-2-1-3-8-15/h1-9,14H,10-12H2 |
InChI-Schlüssel |
AKURVRQSMCGNFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)
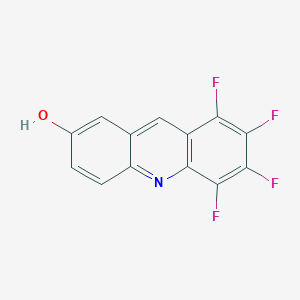


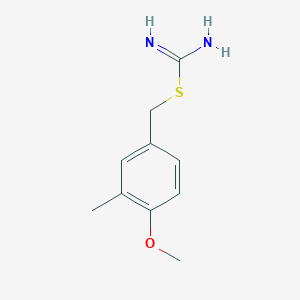

![5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B14216021.png)
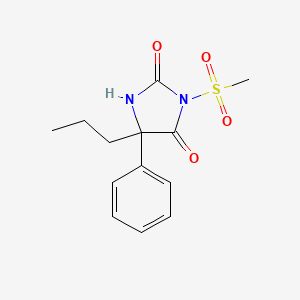
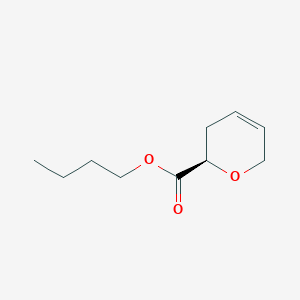
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)
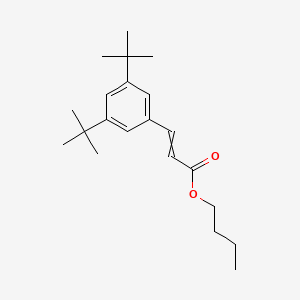
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)

